Dibenzyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406789. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

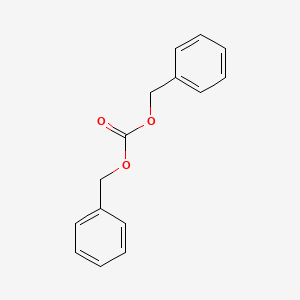

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZLBWGMERQCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063041 | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-92-5 | |

| Record name | Bis(phenylmethyl) carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TJK14RPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Dibenzyl Carbonate

Abstract: Dibenzyl carbonate (DBC) is a versatile organic compound with significant applications in the pharmaceutical, agrochemical, and polymer industries. Valued for its low toxicity and stability, it serves as a crucial benzylating agent, a protecting group for alcohols in complex syntheses, and an intermediate in the production of specialty polymers and active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It details modern synthetic methodologies, including sustainable catalytic transesterification and direct carboxylation, presenting quantitative data and experimental protocols.

Physicochemical Properties

This compound is a white, crystalline powder or a colorless low-melting solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3459-92-5 | [1][3][4] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][3][5] |

| Molecular Weight | 242.27 g/mol | [1][3][5] |

| Appearance | White crystalline powder to lump | [1][6] |

| Melting Point | 29-33 °C (lit.) | [3][4][7][8] |

| Boiling Point | 180-190 °C at 2 mmHg (lit.) | [1][4][7][8] |

| Solubility | Sparingly soluble in water (0.099 g/L at 25°C) | [6][7][8] |

| Refractive Index | 1.5485 | [4][6] |

| LogP | 3.70 |[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Modern methods prioritize sustainability, moving away from hazardous reagents like phosgene towards greener alternatives such as dimethyl carbonate (DMC) and carbon dioxide (CO₂).[9][10]

Overview of Synthetic Routes

The primary methods for synthesizing this compound include:

-

Transesterification: Reaction of a dialkyl carbonate (e.g., dimethyl carbonate) with benzyl alcohol.[11][12]

-

Direct Carboxylation: Direct reaction of benzyl alcohol with CO₂.[6][8]

-

Phosgenation (Historical): Reaction of benzyl alcohol with phosgene, a method now largely avoided due to the high toxicity of phosgene.[12]

Transesterification Routes

Transesterification using dimethyl carbonate (DMC) is an environmentally friendly and efficient method.[10] The reaction is typically performed in the presence of a catalyst. A variety of basic catalysts can be used, ranging from simple inorganic bases to more complex organocatalysts.[12]

A sustainable protocol involves the transesterification of DMC with an excess of benzyl alcohol at 90 °C, using catalysts like CsF/α-Al₂O₃ or [P₈,₈,₈,₁][H₃COCO₂] at low loadings (1% mol).[9][11] The heterogeneous catalyst CsF/α-Al₂O₃ is particularly effective, allowing for yields up to 70% and enabling the recovery and recycling of both the catalyst and excess benzyl alcohol.[11][13]

Table 2: Selected Catalytic Methods for this compound Synthesis

| Method | Catalyst | Key Conditions | Yield | Remarks | Reference(s) |

|---|---|---|---|---|---|

| Transesterification | CsF/α-Al₂O₃ | DMC, excess Benzyl Alcohol, 90°C | Up to 70% | Recyclable catalyst and alcohol; sustainable. | [9][11][13] |

| Transesterification | [P₈,₈,₈,₁][H₃COCO₂] | DMC, excess Benzyl Alcohol, 90°C | ~65% | Homogeneous catalyst. | [9][11] |

| Transesterification | Potassium Carbonate | DMC, Benzyl Alcohol, heated to boil | Good | Simple, effective basic catalyst. | [12] |

| Direct Carboxylation | Tributylphosphine / CyTMG | CO₂, Benzyl Alcohol, CBr₄, DMF, RT | 67.3% | Utilizes CO₂ as a C1 source. |[6][8] |

Direct Carboxylation with CO₂

The direct synthesis from benzyl alcohol and carbon dioxide represents a highly attractive green chemistry approach. One documented method involves stirring a solution of benzyl alcohol, tributylphosphine, and CyTMG in DMF, followed by the addition of CO₂ at room temperature and subsequent reaction with tetrabromomethane.[6] This process yields this compound after work-up and purification.[6][8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline protocols for two common synthesis methods.

Protocol 1: Synthesis via Transesterification

This protocol is based on the principles of reacting a dialkyl carbonate with benzyl alcohol using a basic catalyst.[12]

Materials:

-

Dimethyl carbonate (DMC)

-

Benzyl alcohol

-

Potassium carbonate (K₂CO₃)

-

Toluene (optional solvent)

-

Standard glassware for reflux

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethyl carbonate, benzyl alcohol (e.g., molar ratio of 1:3 to 1:5), and a catalytic amount of potassium carbonate (e.g., 0.01 to 0.001 molar equivalents relative to DMC).[12]

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques like GC-MS to observe the consumption of starting materials and the formation of the intermediate benzyl methyl carbonate and the final product, this compound.[14]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it via rotary evaporation. The catalyst can be removed by filtration.

-

Purification: The crude product is purified by vacuum distillation to remove unreacted benzyl alcohol and other volatile components, yielding pure this compound.

Protocol 2: Synthesis via Direct Reaction with CO₂

This protocol describes the synthesis from benzyl alcohol and carbon dioxide.[6]

Materials:

-

Benzyl alcohol (1.08 g, 10.0 mmol)

-

Tributylphosphine

-

CyTMG (1-Cyclohexyl-2,2,4,4-tetramethylguanidine)

-

Tetrabromomethane (CBr₄)

-

Dimethylformamide (DMF, solvent)

-

Carbon dioxide (gas)

-

Ethyl acetate, 0.5 M HCl (aq), saturated NaHCO₃ (aq) for work-up

-

Na₂SO₄ or MgSO₄ for drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of benzyl alcohol, tributylphosphine (1.50 mmol), and CyTMG (2.00 mmol) in DMF (2.00 mL), bubble CO₂ gas at room temperature.[6]

-

Addition: After 15 minutes, add tetrabromomethane (2.00 mmol), seal the reaction vessel, and stir the contents for 2 hours.[6]

-

Aqueous Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 0.5 M aqueous HCl and saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄.[6]

-

Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a cyclohexane/ethyl acetate mixture as eluent) to yield pure this compound.[6][8]

Applications in Research and Drug Development

This compound's unique properties make it a valuable tool in several scientific and industrial fields.

-

Benzylating Agent: It is widely used as a C- and N-benzylating agent for various substrates, including phenols, primary aliphatic amines, and methylene-active compounds.[8][13] These reactions often proceed under mild conditions, offering an advantage over harsher reagents like benzyl halides.

-

Protecting Group: In multi-step organic synthesis, particularly in pharmaceutical development, this compound serves as an excellent reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group for alcohols.[1][2]

-

Pharmaceutical & Agrochemical Intermediate: The compound is a key precursor for benzyl carbazates, which are vital intermediates in the synthesis of crop protection agents and active pharmaceutical ingredients (APIs).[12]

-

Polymer Science: this compound is employed as a plasticizer and modifier in the production of polymers such as PVC.[1] It also finds use in the synthesis of polycarbonate plastics, where it can enhance thermal stability and durability.[1]

Conclusion

This compound is a compound of significant industrial and academic interest due to its favorable properties and versatile reactivity. The development of sustainable synthesis protocols, particularly those utilizing non-toxic reagents like dimethyl carbonate and CO₂, has enhanced its appeal as a green chemical. Its established roles as a benzylating agent, a protecting group reagent, and a key synthetic intermediate underscore its continued importance for researchers and professionals in chemistry and drug development. This guide provides the core technical information required to effectively synthesize, handle, and apply this compound in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:3459-92-5 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | C15H14O3 | CID 77002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Benzyl carbonate [chembk.com]

- 8. This compound | 3459-92-5 [chemicalbook.com]

- 9. iris.unive.it [iris.unive.it]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of this compound: towards a sustainable catalytic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. US6350893B1 - Method for the production of dibenzyl carbonates - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

Dibenzyl Carbonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3459-92-5[1][2][3][4] Molecular Formula: C₁₅H₁₄O₃[1][2][4]

This guide provides an in-depth overview of dibenzyl carbonate (DBC), a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical and chemical research sectors.[3][5] This document outlines its chemical properties, synthesis methodologies, and key applications, with a focus on its role as a benzylating agent and a protecting group.

Chemical and Physical Properties

This compound is a white crystalline powder or a colorless low-melting solid.[4] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 242.27 g/mol | [1][2][4] |

| Melting Point | 27-33 °C | [1][2][4] |

| Boiling Point | 180-190 °C at 2 mmHg | [1][4] |

| Density | Approximately 1.2 g/cm³ | [3] |

| Appearance | White to almost white powder or lump | [1][4] |

| Solubility | Sparingly soluble in water (0.099 g/L at 25°C) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with a notable emphasis on sustainable and phosgene-free approaches. A common and efficient method involves the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with benzyl alcohol.[1][6]

Experimental Protocol: Catalytic Transesterification of Dimethyl Carbonate

This protocol describes a sustainable approach to this compound synthesis using a heterogeneous catalyst.[1][2]

Materials:

-

Dimethyl carbonate (DMC)

-

Benzyl alcohol (BnOH)

-

Cesium fluoride on α-alumina (CsF/α-Al₂O₃) catalyst

-

ACS grade reagents were used. Benzyl alcohol was analyzed by GC for benzaldehyde impurities and purified by vacuum distillation if impurities were > 1%.[7]

Procedure:

-

In a reaction vessel, combine dimethyl carbonate and an excess of benzyl alcohol.

-

Add the CsF/α-Al₂O₃ catalyst, typically at a low molar percentage (e.g., 1 mol%) relative to the limiting reagent (DMC).

-

Heat the reaction mixture to 90 °C with stirring.

-

Monitor the reaction progress by suitable analytical techniques (e.g., GC-MS).

-

Upon completion, the catalyst can be recovered by filtration.

-

The excess benzyl alcohol can also be recovered and recycled.

-

The product, this compound, can be isolated and purified, with reported yields of up to 70%.[1][2]

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a benzylating agent and for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group.[3][5]

N-Benzylation of Amines

This compound serves as an effective reagent for the N-benzylation of primary aliphatic amines to yield N,N-dibenzyl derivatives.[8] This reaction can be efficiently catalyzed by phosphonium salts under solventless conditions.[8]

Experimental Protocol: Selective N,N-Dibenzylation of Primary Amines

This protocol outlines the general procedure for the N,N-dibenzylation of primary aliphatic amines using this compound in the presence of a phosphonium salt catalyst.[8]

Materials:

-

Primary aliphatic amine

-

This compound (DBnC)

-

Tetraalkylphosphonium salt (e.g., tetrabutylphosphonium bromide)

Procedure:

-

In a glass reactor, combine the primary aliphatic amine and this compound.

-

Add a catalytic amount of the tetraalkylphosphonium salt.

-

The reaction is carried out under solventless conditions.

-

Heat the reaction mixture while stirring. The reaction is noted to be energy-intensive.[8]

-

The phosphonium salt promotes high selectivity towards the N,N-dibenzylated amine over the formation of the benzyl carbamate.[8]

-

Monitor the reaction for completion.

-

The N,N-dibenzylated product can be isolated and purified using standard techniques.

Logical Relationship in N-Benzylation:

Caption: Influence of phosphonium salt on reaction selectivity.

Protecting Group Chemistry

The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group in peptide synthesis and the synthesis of complex molecules.[9][10] While benzyl chloroformate is traditionally used for this purpose, this compound offers a less hazardous alternative for the introduction of the Cbz group.

The stability of the Cbz group under various conditions and its selective removal make it a valuable tool for synthetic chemists.[10] Its application is crucial in multi-step syntheses common in drug discovery to prevent unwanted side reactions.[5]

Other Applications

Beyond its primary roles in benzylation and protection, this compound finds use in other industrial applications:

-

Polymer Production: It can be used as a plasticizer and modifier to enhance the flexibility and durability of polymers like PVC.[3][11]

-

Cosmetics: Its emollient properties are utilized in creams and lotions to improve skin feel and moisture retention.[3][11]

-

Flavors and Fragrances: It is used in the formulation of flavors and fragrances.[3]

References

- 1. Synthesis of this compound: towards a sustainable catalytic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of this compound: towards a sustainable catalytic approach - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42904K [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 3459-92-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. US6350893B1 - Method for the production of dibenzyl carbonates - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dibenzyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl carbonate (DBC), also known as carbonic acid dibenzyl ester, is a versatile organic compound with the chemical formula C₁₅H₁₄O₃.[1] It is a stable, non-toxic reagent widely employed in organic synthesis, particularly as a benzylating agent and a protecting group for alcohols.[1][2] Its low toxicity and effectiveness in protecting alcohols make it a valuable tool for researchers and industry professionals in the pharmaceutical and polymer sectors.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of its synthesis and reactivity.

Physical Properties

This compound is a white crystalline powder or a colorless low-melting solid at room temperature.[1][3][4] A summary of its key physical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1][5] |

| Molecular Weight | 242.27 g/mol | [1][5] |

| Appearance | White crystalline powder / Colorless low-melting solid | [1][3][4] |

| Melting Point | 27 - 33 °C | [1][3][4][6][7][8][9][10][11][12][13][14][15][16][17] |

| Boiling Point | 180 - 190 °C at 2 mmHg | [1][4][6][8][9][12][13][14][15][16] |

| 360.0 ± 31.0 °C at 760 mmHg | [7] | |

| Density | 1.1515 g/cm³ (rough estimate) | [6][9][14][15] |

| 1.2 ± 0.1 g/cm³ | [7] | |

| Refractive Index | 1.5485 | [6][8][9][12][14][15] |

| Solubility | Sparingly soluble in water (0.099 g/L at 25°C) | [6][9][10][13][14][15][16] |

| Flash Point | > 230 °F (> 110 °C) | [6][9][12][14][15] |

| 113 °C / 235.4 °F | [3] | |

| 138.4 ± 13.9 °C | [7] | |

| Vapor Pressure | 2.29E-05 mmHg at 25°C | [9] |

Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR | Spectra available | [5][18] |

| ¹³C NMR | Spectra available | [5][19] |

| Infrared (IR) | Spectra available (FTIR, ATR-IR) | [5][20] |

| Mass Spectrometry (MS) | Spectra available | [5][18] |

Chemical Properties and Reactivity

This compound is a stable organic compound that serves as an effective reagent in various chemical transformations.[1] Its primary reactivity centers around its use as a benzylating agent.

Benzylating Agent

This compound is widely used to introduce a benzyl group to a variety of nucleophiles, including amines, phenols, and active methylene compounds.[6][13][16] This reaction is often facilitated by a base or a catalyst. For instance, ionic liquids can accelerate N-benzylation reactions using this compound.[6][13][15][16][21] Selective N,N-dibenzylation of primary aliphatic amines can be achieved in the presence of phosphonium salts.[6][13][16][21]

Protecting Group for Alcohols

The benzyl group is a common protecting group for alcohols in multi-step organic synthesis. This compound offers a convenient and less hazardous alternative to benzyl halides for this purpose.[1][2] The protection of an alcohol (R-OH) with this compound can be represented by the following general scheme:

Caption: General reaction scheme for the protection of alcohols using this compound.

Stability

This compound is noted for its stability under a range of operating conditions, which contributes to its utility in organic synthesis.[22] However, like other carbonates, it can undergo hydrolysis, particularly under basic conditions, to yield benzyl alcohol and carbon dioxide.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature at which it transitions from a solid to a liquid.[6]

Procedure:

-

Finely powder a small amount of the solid organic compound.[7]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8]

-

Attach the capillary tube to a thermometer.[8]

-

Place the thermometer and attached capillary tube into a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).[6]

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the melting point is approached.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has melted (the end of melting). This range is the melting point of the sample.[6]

Boiling Point Determination (Microscale Method)

For small quantities of liquid, the boiling point can be determined using a microscale technique.

Procedure:

-

Add a small amount of the liquid (approximately 0.5 mL) to a small test tube.

-

Place a sealed-end capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a suitable heating bath (e.g., an oil bath).

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[23]

Solubility Determination

The solubility of a compound in a given solvent is determined by observing whether it forms a homogeneous solution.

Procedure:

-

Place a small, measured amount of the solid (e.g., 10 mg) or liquid (e.g., 1 drop) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe whether the solid has completely dissolved or if the two liquids are miscible (form a single phase). If the substance dissolves, it is considered soluble. If it does not, it is insoluble.[22]

Density Determination (Buoyancy Method)

The density of a solid can be determined using Archimedes' principle.[12][19]

Procedure:

-

Weigh the solid sample in air.

-

Weigh the solid sample while it is fully submerged in a liquid of known density (e.g., water).

-

The difference between the two weights is the weight of the displaced liquid.

-

Calculate the volume of the displaced liquid (and thus the volume of the sample) using the density of the liquid.

-

Calculate the density of the solid by dividing its mass in air by its volume.

Refractive Index Measurement

The refractive index of a liquid is measured using a refractometer.[24]

Procedure:

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a few drops of the liquid sample onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Observe the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the scale.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the spectrum according to the instrument's standard operating procedures.

FT-IR Spectroscopy (Thin Film Method for Solids):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[1]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[1]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1]

Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.[11]

Synthesis of this compound

A common and sustainable method for the synthesis of this compound is the transesterification of dimethyl carbonate (DMC) with benzyl alcohol in the presence of a catalyst.[25]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. coconote.app [coconote.app]

- 5. quora.com [quora.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pennwest.edu [pennwest.edu]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. mt.com [mt.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 15. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 16. This compound | 3459-92-5 [chemicalbook.com]

- 17. This compound | CAS#:3459-92-5 | Chemsrc [chemsrc.com]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. pubs.aip.org [pubs.aip.org]

- 22. chem.ws [chem.ws]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. faculty.weber.edu [faculty.weber.edu]

- 25. Synthesis of this compound: towards a sustainable catalytic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

Dibenzyl Carbonate: A Comprehensive Technical Guide to its Solubility and Melting Point

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of dibenzyl carbonate, with a specific focus on its solubility in various solvents and its melting point. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and data presented for practical application.

Core Physicochemical Properties of this compound

This compound is a diester of carbonic acid and benzyl alcohol. It is a white crystalline solid at room temperature and is widely utilized as a benzylating agent and a photo-sensitive protecting group in organic synthesis.

Melting Point

The melting point of this compound is consistently reported in the range of 27-33 °C.[1][2][3] This relatively low melting point means that it can exist as a solid or a liquid, depending on the ambient temperature.

Solubility Profile

The solubility of a compound is a critical parameter in its application, influencing reaction conditions, purification methods, and formulation development. This compound exhibits a range of solubilities depending on the polarity of the solvent.

Table 1: Quantitative Solubility and Melting Point of this compound

| Property | Value | Temperature (°C) | Source(s) |

| Melting Point | 27 - 33 °C | N/A | [1][2][3] |

| Water | 0.099 g/L (Sparingly Soluble) | 25 | [4][5][6][7] |

While specific quantitative solubility data in various organic solvents is not extensively available in the literature, its chemical structure—possessing both polar ester groups and nonpolar benzyl rings—suggests solubility in a range of organic solvents. Based on general principles of "like dissolves like," this compound is expected to be soluble in moderately polar to nonpolar organic solvents. Qualitative assessments indicate its use in solvents such as ethyl acetate and dimethylformamide (DMF) during chemical syntheses.[4][6]

Experimental Protocols

To facilitate reproducible research and development, this section provides detailed methodologies for determining the solubility and melting point of this compound.

Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound and thoroughly dry it under a vacuum. Grind the crystalline solid into a fine powder.

-

Capillary Tube Loading: Pack the powdered this compound into a capillary tube to a height of 2-3 mm. Ensure the sample is tightly packed by tapping the sealed end of the tube on a hard surface.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.[9]

-

For an accurate determination, repeat the measurement with a fresh sample. Heat rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[10]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). The melting point is reported as this range.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:3459-92-5 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 3459-92-5 [amp.chemicalbook.com]

- 5. This compound CAS#: 3459-92-5 [m.chemicalbook.com]

- 6. This compound | 3459-92-5 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

A Technical Guide to the Spectroscopic Data of Dibenzyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for dibenzyl carbonate. The information is presented in a clear, structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound shows two distinct signals corresponding to the aromatic and methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.41–7.30 | Multiplet (m) | 10H | Ar-H |

| 5.18 | Singlet (s) | 4H | -O-CH₂ -Ph |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 155.23 | C =O |

| 135.31 | Ar-C (quaternary) |

| 128.73 | Ar-C H |

| 128.68 | Ar-C H |

| 128.47 | Ar-C H |

| 69.88 | -O-C H₂-Ph |

1.3. Experimental Protocol for NMR Spectroscopy [1]

The NMR spectra were acquired using the following experimental parameters:

-

Instrument : Varian Unity 400 MHz spectrometer.[1]

-

Solvent : Chloroform-d (CDCl₃).[1]

-

Temperature : 298 K.

-

Internal Reference : The residual solvent signal was used as the internal reference.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group, C-O bonds, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Carbonate) |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1000 | Strong | Symmetric C-O-C Stretch |

| 860 - 680 | Strong | Aromatic C-H Bending |

2.1. Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using the following methods:

-

Attenuated Total Reflectance (ATR)-IR : A Bruker Tensor 27 FT-IR spectrometer can be used with the sample in a neat form.[2]

-

KBr Pellets : The sample can be mixed with potassium bromide (KBr) and pressed into a pellet. A Perkin Elmer Spectrum One Instrument is suitable for this method.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Dibenzyl Carbonate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl carbonate (DBC), with the chemical formula (C₆H₅CH₂)₂CO₃, has emerged as a significant and versatile reagent in organic chemistry. Its utility spans a range of applications, from being a green alternative to hazardous benzylating agents to its role in the introduction of protecting groups crucial for the synthesis of complex molecules, including pharmaceuticals and fine chemicals. This technical guide provides a comprehensive literature review of this compound's applications in organic synthesis, with a focus on its synthesis, N-benzylation reactions, and O-benzylation reactions. The information is presented with clearly structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with benzyl alcohol. This method is favored for its sustainability and the use of relatively benign reagents.

Quantitative Data for this compound Synthesis

| Catalyst | Dialkyl Carbonate | Benzyl Alcohol (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| CsF/α-Al₂O₃ | Dimethyl Carbonate | Excess | 90 | - | up to 70 | [1] |

| [P₈,₈,₈,₁][H₃COCO₂] | Dimethyl Carbonate | Excess | 90 | - | - | [1] |

| Potassium Carbonate | Dimethyl Carbonate | 2.4 | Boiling | - | Good | [2] |

Experimental Protocol: Synthesis of this compound via Transesterification[2]

-

Reaction Setup: A mixture of 360 g of dimethyl carbonate, 864 g of benzyl alcohol, and 8 g of potassium carbonate is prepared at room temperature.

-

Reaction Execution: The mixture is heated to boiling with stirring at atmospheric pressure.

-

Work-up: The highly volatile components are removed from the reaction mixture by distillation.

-

Purification: The catalyst is subsequently removed to yield this compound.

Proposed Pathway for this compound Synthesis

The synthesis of this compound from dimethyl carbonate and benzyl alcohol is believed to proceed through a two-step transesterification process.

References

Safeguarding Synthesis: A Technical Guide to the Safe Handling of Dibenzyl Carbonate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of dibenzyl carbonate, a versatile reagent frequently employed in organic synthesis, particularly in benzylation reactions and as a protecting group. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound is a white to colorless, low-melting solid.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 3459-92-5 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [3] |

| Appearance | White to colorless low melting solid | [1][2] |

| Melting Point | 29 - 33 °C (84.2 - 91.4 °F) | [1] |

| Boiling Point | 180 - 190 °C (356 - 374 °F) at 2 mmHg | [4] |

| Flash Point | 113 °C (235.4 °F) | [1] |

| Solubility | Sparingly soluble in water (0.099 g/L at 25°C) | [5] |

| Stability | Stable under normal conditions. | [2] |

Hazard Identification and Toxicity

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards are acute toxicity through oral ingestion and dermal contact.[1][3][6]

Table 2: Hazard Classification and Toxicity of this compound

| Hazard | Classification | GHS Hazard Statement | References |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [1][3][6] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin | [1][3][6] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating dust.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection:

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator with a particulate filter.[1]

Hygiene Practices

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Remove contaminated clothing and wash it before reuse.[2]

Storage and Disposal

Storage

Disposal

-

Dispose of contents and container to an approved waste disposal plant.[1][2]

-

Do not allow the chemical to enter the environment.[1]

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | References |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. | [1][2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [1][2] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. | [1][2][7] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Alert others and evacuate the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. For molten spills, allow the material to solidify before cleanup.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of contaminated materials as hazardous waste.

Experimental Protocols: Representative Procedures

This compound is a valuable reagent for the benzylation of amines and the protection of alcohols.[8] The following are generalized protocols based on common laboratory practices.

General Protocol for N,N-Dibenzylation of a Primary Amine

This protocol describes a solvent-free method for the dibenzylation of primary aliphatic amines.

Materials:

-

Primary aliphatic amine

-

This compound (2 equivalents)

-

Tetrabutylphosphonium bromide (catalytic amount, e.g., 0.25 equivalents)

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

In the reaction vessel, combine the primary aliphatic amine (1 equivalent), this compound (2 equivalents), and tetrabutylphosphonium bromide (0.25 equivalents).

-

Heat the mixture to 170 °C with stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by silica gel column chromatography to isolate the N,N-dibenzylated amine.

General Protocol for the Protection of an Alcohol as a Benzyl Ether

This protocol outlines a general procedure for the protection of an alcohol using this compound.

Materials:

-

Alcohol

-

This compound (1.1 - 1.5 equivalents)

-

Base (e.g., potassium carbonate, 1.5 equivalents)

-

Solvent (e.g., DMF or acetonitrile)

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and heating mantle

-

Workup and purification supplies (e.g., water, organic solvent for extraction, brine, drying agent, silica gel)

Procedure:

-

Dissolve the alcohol in the chosen solvent in the reaction vessel.

-

Add the base (e.g., potassium carbonate) to the solution.

-

Add this compound to the mixture.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C15H14O3 | CID 77002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. researchgate.net [researchgate.net]

- 7. cir-safety.org [cir-safety.org]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Dibenzyl Carbonate: Nomenclature and Synonyms

For researchers, scientists, and professionals engaged in drug development and organic synthesis, precise chemical nomenclature is paramount. This guide provides a comprehensive overview of the IUPAC name and various synonyms for dibenzyl carbonate, a key reagent in chemical synthesis.

IUPAC Name

The formal name for the compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1][2].

Chemical Identification

To facilitate unambiguous identification in research and documentation, the following identifiers are associated with this compound:

| Identifier | Value |

| CAS Number | 3459-92-5[1][2][3][4] |

| Molecular Formula | C₁₅H₁₄O₃[1][2][3][5][6] |

| Molecular Weight | 242.27 g/mol [1][3][5][6] |

| InChIKey | PIZLBWGMERQCOC-UHFFFAOYSA-N[1][2] |

Synonyms

This compound is known by a variety of synonyms in commercial and academic literature. The following table summarizes the most common alternative names.

| Synonym | Source(s) |

| Benzyl carbonate | [1][3][5][6][7] |

| Carbonic acid, bis(phenylmethyl) ester | [1][7] |

| Carbonic acid, dibenzyl ester | [1][3][5][7] |

| NSC 406789 | [5][6][7] |

| Phenylmethyl (phenylmethoxy)formate | [1] |

| Linezolid Impurity 36 | [1] |

| Linezolid Impurity 50 | [7] |

Logical Relationship of Nomenclature

The relationship between the common name, IUPAC name, and key synonyms is straightforward, with most names being descriptive of the chemical structure.

References

- 1. This compound | C15H14O3 | CID 77002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CAS NO. 3459-92-5 | this compound | C15H14O3 [localpharmaguide.com]

- 7. This compound | 3459-92-5 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Dibenzyl Carbonate as a Versatile Benzylating Agent

Introduction

Dibenzyl carbonate (DBC), with the chemical formula C₁₅H₁₄O₃, is a versatile and increasingly popular reagent in organic synthesis.[1] It serves as an effective benzylating agent for a wide range of nucleophiles, offering a safer and often more selective alternative to traditional reagents like benzyl halides.[2] Benzyl halides are known for their lachrymatory properties and potential toxicity, making this compound a valuable tool in the development of greener and more sustainable chemical processes.[2] This reagent is particularly effective for the benzylation of phenols, active methylene compounds, and amines, with the significant advantage that the reaction byproducts, benzyl alcohol and carbon dioxide, are relatively benign.[3] The higher boiling point of this compound also allows for reactions to be carried out at atmospheric pressure, avoiding the need for autoclave systems that are often required for similar reagents like dimethyl carbonate (DMC).[3]

Key Applications

This compound is a powerful reagent for introducing the benzyl protecting group or for the synthesis of benzyl-substituted target molecules. Its utility spans O-benzylation, C-benzylation, and N-benzylation reactions.

O-Benzylation of Phenols

This compound is an excellent reagent for the O-benzylation of phenols to form benzyl phenyl ethers. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This method represents a valuable alternative to the classical Williamson ether synthesis, which often employs harsher bases and hazardous benzyl halides.[5][6] More advanced palladium-catalyzed methods have also been developed, allowing the reaction to proceed under neutral conditions through a decarboxylative etherification, which further enhances the substrate scope and functional group tolerance.[7]

C-Benzylation of Active Methylene Compounds

A significant application of this compound is the highly selective mono-C-benzylation of active methylene compounds, such as phenylacetonitrile and benzyl phenylacetate.[3] Traditional benzylation of these substrates with benzyl halides often leads to a mixture of mono- and di-alkylated products.[3] In contrast, using this compound in a solvent like DMF or N,N-diethylformamide (DEF) with a base like K₂CO₃ provides exceptional selectivity (98-99%) for the mono-benzylated product at high conversion rates.[3][4] This high selectivity is attributed to a mechanism involving an initial carboxybenzylation of the substrate, followed by the final benzylation step.[3][4]

N-Benzylation of Primary Amines

This compound can efficiently N-benzylate primary aliphatic amines to yield the corresponding N,N-dibenzylated products.[2][8] A key challenge in this reaction is the competing formation of benzyl carbamate.[8] However, the use of catalytic amounts of tetraalkylphosphonium salts under solventless conditions has been shown to dramatically increase the selectivity towards the desired N,N-dibenzylated amine and enhance the reaction rate.[2][8] This selectivity is thought to arise from an acid-base interaction between the phosphonium salt and the amine, which increases the steric bulk around the nitrogen atom, favoring a nucleophilic attack on the less hindered alkyl terminus of the this compound.[2][8]

Data Presentation

Table 1: O-Benzylation of Phenol with this compound

| Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Phenol | K₂CO₃ (2) | DMF | 153 (Reflux) | 2 | 100 | 95 | [3] |

Table 2: C-Benzylation of Active Methylene Compounds with this compound

| Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mono-benzylation Selectivity (%) | Yield of Mono-benzylated Product (%) | Reference |

| Phenylacetonitrile | K₂CO₃ (2) | DMF | 153 (Reflux) | 4 | 90 | 98 | 85 | [3] |

| Benzyl phenylacetate | K₂CO₃ (2) | DEF | 165 (Reflux) | 6 | 90 | 99 | 86 | [3] |

Table 3: N,N-Dibenzylation of Primary Aliphatic Amines with this compound

| Substrate | Catalyst (mol ratio) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Dibenzyl Amine (%) | Reference |

| Benzylamine | None | 170 | 6 | 100 | 23 | [2] |

| Benzylamine | PBu₄Br (1:2:0.1) | 170 | 2 | 100 | 80 | [2] |

| 2-Phenylethylamine | PBu₄Br (1:2:0.1) | 170 | 4 | 100 | 82 | [2] |

| n-Decylamine | PBu₄Br (1:2:0.1) | 170 | 4 | 100 | 85 | [2] |

| 1-Naphthylmethylamine | PBu₄Br (1:2:0.1) | 170 | 6 | 100 | 80 | [2] |

Reaction Mechanisms and Workflows

Caption: General scheme for benzylation using this compound.

Caption: Proposed mechanism for selective mono-C-benzylation.[3]

Caption: General experimental workflow for a benzylation reaction.

Experimental Protocols

Materials and Equipment

-

This compound (DBC)

-

Substrate (phenol, active methylene compound, or primary amine)

-

Base (e.g., anhydrous Potassium Carbonate, K₂CO₃)

-

Catalyst (e.g., Tetrabutylphosphonium bromide, PBu₄Br)

-

Anhydrous solvents (e.g., DMF, DEF)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

Analytical equipment (GC, TLC) for reaction monitoring

Protocol 1: O-Benzylation of Phenol[3]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagent: Stir the suspension at room temperature for 10 minutes. Add this compound (1.2-1.5 equiv.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 153 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure benzyl phenyl ether.

Protocol 2: Mono-C-Benzylation of Phenylacetonitrile[3]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine phenylacetonitrile (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagent: Add this compound (1.5 equiv.) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 153 °C) and stir vigorously for 4-6 hours.

-

Monitoring: Track the disappearance of the starting material and the formation of the product using GC.

-

Work-up: After cooling to room temperature, pour the mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to isolate the 2,3-diphenylpropionitrile.

Protocol 3: N,N-Dibenzylation of a Primary Aliphatic Amine[2][8]

-

Reaction Setup: To a reaction vial or flask, add the primary aliphatic amine (1.0 equiv.), this compound (2.1 equiv.), and tetrabutylphosphonium bromide (0.05-0.1 equiv.). This reaction is typically performed under solventless conditions.

-

Reaction: Seal the vessel and heat the mixture in a preheated oil bath or heating block to 170 °C with stirring for 2-6 hours.

-

Monitoring: Monitor the reaction by GC to confirm the consumption of the starting amine and mono-benzylated intermediate.

-

Work-up: Cool the reaction to room temperature. The crude product can often be directly purified.

-

Purification: Purify the residue by column chromatography on silica gel to yield the pure N,N-dibenzyl amine derivative.

Safety Information

This compound is harmful if swallowed or in contact with skin.[1] It is essential to handle the chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. This compound | C15H14O3 | CID 77002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unive.it [iris.unive.it]

- 4. Selective mono-benzylation of methylene active compounds with this compound: benzylation of phenol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]

- 8. Selective n,n-dibenzylation of primary aliphatic amines with this compound in the presence of phosphonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for N-protection of amino acids using dibenzyl carbonate

An N-protection protocol for amino acids is a fundamental technique in peptide synthesis and other areas of organic chemistry. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the amino functional group of amino acids. While traditionally introduced using benzyl chloroformate, dibenzyl carbonate has emerged as a crystalline, stable, and less toxic alternative. This document provides a detailed protocol for the N-protection of amino acids using this compound, along with relevant data and workflow visualizations.

Introduction

The selective protection of the amino group of amino acids is a critical step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The benzyloxycarbonyl group is a valuable protecting group due to its stability under various reaction conditions and its facile removal by hydrogenolysis. This compound offers a safer alternative to the often-used benzyl chloroformate, which is a lachrymator and corrosive. The following protocol details the N-protection of amino acids using this compound in a biphasic solvent system.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the amino group of the amino acid on one of the carbonyl carbons of this compound. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. A biphasic system of an organic solvent and water is often employed, with a phase-transfer catalyst sometimes used to facilitate the reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amino acids.

Materials:

-

Amino acid

-

This compound

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid in a 1 M aqueous solution of sodium hydroxide. The amount of NaOH should be stoichiometrically equivalent to the amino acid.

-

Addition of Reagents: To the stirring solution, add a solution of this compound in dioxane. A typical molar ratio of amino acid to this compound is 1:1.1.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary depending on the amino acid but are typically in the range of 2-6 hours.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted this compound and benzyl alcohol byproduct.

-

Acidify the aqueous layer to a pH of approximately 2 using a dilute HCl solution. This will protonate the carboxylic acid group of the N-protected amino acid, causing it to precipitate if it has low water solubility, or to be extractable into an organic solvent.

-

Extract the N-protected amino acid with an appropriate organic solvent, such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-protected amino acid.

-

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-protection of various amino acids with this compound. Please note that these are representative values and actual results may vary.

| Amino Acid | Molar Ratio (Amino Acid:this compound) | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| Glycine | 1:1.1 | 3 | 25 | 92 |

| L-Alanine | 1:1.1 | 4 | 25 | 95 |

| L-Phenylalanine | 1:1.2 | 5 | 25 | 90 |

| L-Leucine | 1:1.1 | 4 | 25 | 93 |

| L-Proline | 1:1.2 | 6 | 30 | 88 |

Visualizing the Workflow and Reaction

To better understand the process, the following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Experimental workflow for N-protection of amino acids.

Caption: Reaction pathway for N-protection with this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

-

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The use of this compound for the N-protection of amino acids provides a safe and effective method for introducing the benzyloxycarbonyl (Cbz) group. The protocol is straightforward and generally provides high yields for a variety of amino acids. The crystalline nature and lower toxicity of this compound make it an attractive alternative to benzyl chloroformate for peptide synthesis and other applications in medicinal chemistry and drug development.

Application Notes and Protocols: Dibenzyl Carbonate as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl group (Bn) is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its general stability under a variety of reaction conditions, including acidic, basic, and many oxidative and reductive environments. Dibenzyl carbonate presents itself as a valuable, non-halide alternative reagent for the introduction of the benzyl protecting group. This document provides detailed application notes and protocols for the use of this compound in the protection of alcohols and the subsequent deprotection of the resulting benzyl ethers.

Advantages of this compound

-

Non-halide Reagent: Avoids the use of corrosive and lachrymatory benzyl halides.

-

Byproducts: The reaction typically produces benign byproducts such as benzyl alcohol and carbon dioxide.

-

Stability: this compound is a stable, crystalline solid that is easier to handle and store compared to many other benzylating agents.

Reaction Mechanism: Protection of Alcohols

The protection of alcohols using this compound can be achieved under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alkoxide, generated in situ from the alcohol and a base, attacks one of the carbonyl carbons of this compound. The resulting intermediate then collapses to form the benzyl ether, benzyl alcohol, and carbon dioxide.

Caption: General mechanism for the base-catalyzed protection of alcohols using this compound.

Experimental Protocols

Protection of Primary Alcohols using this compound

This protocol describes a general procedure for the benzylation of primary alcohols. While specific data for this compound is limited, the related reagent, dibenzyl dicarbonate, has been reported to give high yields for primary alcohols.[1]

Reagents and Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv) and this compound (1.2-1.5 equiv).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

Quantitative Data for Alcohol Protection

The following table summarizes typical reaction conditions and yields for the benzylation of alcohols. Note that specific examples using this compound are not widely reported; therefore, data for the closely related dibenzyl dicarbonate with primary alcohols is included for reference.[1]

| Alcohol Type | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary | Dibenzyl dicarbonate | - | - | RT - 90 | - | 80-95[1] |

| Phenol | This compound | K₂CO₃ | DMF | Reflux | - | High |

| Active Methylene | This compound | K₂CO₃ | DEF | Reflux | - | 98-99 (mono-C-benzylation)[2] |

Deprotection of Benzyl Ethers

The most common and efficient method for the cleavage of benzyl ethers is catalytic hydrogenolysis.[3] This method is generally high-yielding and the byproducts are toluene and the regenerated catalyst, which can be removed by filtration.

Reagents and Materials:

-

Benzyl-protected alcohol (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Hydrogen gas (H₂)

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a Parr hydrogenator).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Rinse the Celite® pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Alternative Deprotection Methods

| Method | Reagents | Conditions | Notes |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Reflux in EtOH | Useful when a hydrogen gas cylinder is not available. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | MeCN, photoirradiation | Milder conditions, but may not be suitable for all substrates. |

| Strong Acid Cleavage | Strong acids (e.g., HBr, BBr₃) | - | Limited to acid-insensitive substrates.[4] |

Experimental Workflow

The following diagram illustrates the general workflow for the protection of an alcohol with this compound and subsequent deprotection.

Caption: General workflow for alcohol protection and deprotection.

Conclusion

This compound serves as a practical and safe alternative for the benzylation of alcohols. While detailed protocols for a wide range of alcoholic substrates are still emerging, the methodologies presented here, based on related reactions and reagents, provide a solid foundation for researchers. The protection is generally efficient for primary alcohols and phenols under basic conditions. The subsequent deprotection via catalytic hydrogenolysis is a robust and high-yielding method, making the benzyl group a reliable choice for protecting hydroxyl groups in complex synthetic pathways.

References

Application Notes and Protocols: Step-by-Step Synthesis of Dibenzyl Carbonate from Benzyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl carbonate (DBC) is a valuable reagent in organic synthesis, recognized for its low toxicity and stability, serving as a safer alternative to hazardous benzyl halides for benzylation reactions.[1] It finds applications as a protecting group for alcohols and amines, and as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[2] This document provides detailed protocols for the synthesis of this compound from benzyl alcohol, focusing on sustainable and efficient methodologies. The primary method detailed is the transesterification of dimethyl carbonate (DMC) with benzyl alcohol, a phosgene-free approach that offers high yields and minimizes toxic byproducts.[3][4]

Introduction

The synthesis of organic carbonates has garnered significant interest due to their versatile reactivity and favorable environmental profile.[3] this compound, in particular, is a key compound for benzylation, a common strategy in the synthesis of complex molecules within the pharmaceutical industry.[2] Traditional methods for carbonate synthesis often involve the use of highly toxic phosgene.[5][6] The protocols outlined herein focus on a greener catalytic approach, specifically the transesterification of dimethyl carbonate with benzyl alcohol.[3][4] This method avoids the use of phosgene and provides a straightforward, single-step protocol to produce high-purity this compound.[1]

Reaction Pathway: Transesterification of Benzyl Alcohol with Dimethyl Carbonate

The synthesis of this compound from benzyl alcohol via transesterification with dimethyl carbonate proceeds in a stepwise manner, catalyzed by a suitable base. The overall reaction is as follows:

2 Benzyl Alcohol + Dimethyl Carbonate ⇌ this compound + 2 Methanol

The reaction can be visualized through the following workflow:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the transesterification of dimethyl carbonate with benzyl alcohol using different catalysts.[3][4]

| Parameter | CsF/α-Al2O3 | [P8,8,8,1][H3COCO2] |

| Catalyst Loading | 1 mol% (with respect to DMC) | 1 mol% (with respect to DMC) |

| Reactant Ratio | Excess Benzyl Alcohol | Excess Benzyl Alcohol |

| Temperature | 90 °C | 90 °C |

| Reaction Time | 150 min | Not explicitly stated |

| Isolated Yield | Up to 70% | Not explicitly stated |

| Purity | >95% | >98% (catalyst purity) |

| Key Side Product | Dibenzyl ether (DBNE) (<3%) | Dibenzyl ether (DBNE) (traces) |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from benzyl alcohol and dimethyl carbonate using a heterogeneous catalyst (CsF/α-Al2O3). This protocol is based on established literature procedures.[1][3]

Materials and Equipment

-

Reagents: Benzyl alcohol (BnOH), Dimethyl carbonate (DMC), Cesium fluoride on alumina (CsF/α-Al2O3), n-pentane. All reagents should be of ACS grade.[7] Benzyl alcohol should be checked for benzaldehyde impurities and purified by vacuum distillation if necessary.[7]

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle, distillation apparatus.

-

Analytical Instruments: Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring and purity analysis.[7]

Experimental Workflow Diagram

Step-by-Step Procedure

-

Catalyst Preparation: The CsF/α-Al2O3 catalyst can be prepared by wet impregnation of a CsF water solution on commercial α-Al2O3.[3]

-